N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
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Overview
Description
“N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring is a key structural feature, and the compound also contains a quinazolinone ring and a benzyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings. The imidazole ring, for example, is known to participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound slightly soluble in water .
Scientific Research Applications
Synthesis of Derivatives
Research demonstrates the synthesis of a variety of quinazolinone and quinoxalinone derivatives, highlighting the potential of these compounds in peptidomimetic and pharmacological applications. For instance, compounds like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized as novel peptidomimetic building blocks, indicating the structural versatility and potential biological relevance of these molecules (Marinko et al., 2000). Moreover, the creation of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides highlights the synthesis of complex molecules with potential anticancer and antibacterial activities, further expanding the scope of these compounds in therapeutic research (Berest et al., 2011).
Anticancer and Antimicrobial Activities
These compounds have shown promise in anticancer and antimicrobial applications. For example, certain synthesized compounds demonstrated significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines, indicating their potential as therapeutic agents in oncology (Berest et al., 2011). Additionally, the incorporation of thiazole and thiadiazole fragments into these molecules resulted in compounds with considerable cytotoxicity and anticancer activity, revealing a structure-activity relationship that could be crucial for drug design and development (Kovalenko et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c33-23(28-16-18-9-3-1-4-10-18)15-22-26(35)32-25(30-22)20-13-7-8-14-21(20)31-27(32)36-17-24(34)29-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-17H2,(H,28,33)(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNSTTVPZQPDFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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